Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
Overview
Description
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is a highly fluorinated organic compound. It is known for its exceptional chemical stability and resistance to various environmental conditions. This compound is a colorless, odorless liquid that is non-volatile and has low toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride is typically synthesized through a series of fluorination and oxidation reactions. The process often involves the reaction of fluorinated sulfonate esters followed by further fluorination and oxidation steps .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using specialized equipment to handle the highly reactive fluorine compounds. The process is carefully controlled to ensure the purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions: Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride primarily undergoes substitution reactions due to the presence of the fluorine atoms. These reactions are typically carried out under controlled conditions to prevent unwanted side reactions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong bases and nucleophiles. The reactions are often conducted at elevated temperatures to facilitate the substitution process .
Major Products: The major products formed from the reactions of this compound are typically fluorinated imide salt compounds, which are useful in various industrial applications .
Scientific Research Applications
Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride has a wide range of applications in scientific research. It is used in the preparation of fluorinated surfactants, which are essential in various industrial processes. Additionally, this compound is utilized in the development of high-performance lubricants, sealants, and insulating materials .
In the field of biology and medicine, this compound is studied for its potential use in drug delivery systems due to its chemical stability and low toxicity .
Mechanism of Action
The mechanism of action of perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride involves its interaction with various molecular targets through substitution reactions. The fluorine atoms in the compound play a crucial role in these interactions, enhancing the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds:
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl chloride
- Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl bromide
Uniqueness: Compared to similar compounds, this compound is unique due to its high chemical stability and resistance to environmental degradation. This makes it particularly valuable in applications requiring long-term stability and performance .
Properties
IUPAC Name |
2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12F24O4/c13-1(37)2(14,6(19,20)21)38-11(33,34)4(17,8(25,26)27)40-12(35,36)5(18,9(28,29)30)39-10(31,32)3(15,16)7(22,23)24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYQDKPSLAINNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12F24O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40880242 | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27639-98-1 | |
Record name | 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propanoyl fluoride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27639-98-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy)propoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027639981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Perfluoro-2,5,8-trimethyl-3,6,9-trioxadodecanoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40880242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 27639-98-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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